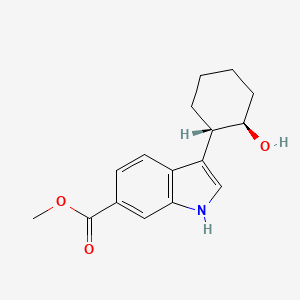Methyl 3-(trans-2-hydroxycyclohexyl)-1H-indole-6-carboxylate
CAS No.:
Cat. No.: VC13715556
Molecular Formula: C16H19NO3
Molecular Weight: 273.33 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C16H19NO3 |
|---|---|
| Molecular Weight | 273.33 g/mol |
| IUPAC Name | methyl 3-[(1S,2R)-2-hydroxycyclohexyl]-1H-indole-6-carboxylate |
| Standard InChI | InChI=1S/C16H19NO3/c1-20-16(19)10-6-7-11-13(9-17-14(11)8-10)12-4-2-3-5-15(12)18/h6-9,12,15,17-18H,2-5H2,1H3/t12-,15+/m0/s1 |
| Standard InChI Key | IAOJHOJXNYFBQR-SWLSCSKDSA-N |
| Isomeric SMILES | COC(=O)C1=CC2=C(C=C1)C(=CN2)[C@@H]3CCCC[C@H]3O |
| SMILES | COC(=O)C1=CC2=C(C=C1)C(=CN2)C3CCCCC3O |
| Canonical SMILES | COC(=O)C1=CC2=C(C=C1)C(=CN2)C3CCCCC3O |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
Methyl 3-(trans-2-hydroxycyclohexyl)-1H-indole-6-carboxylate belongs to the indole alkaloid family, featuring a bicyclic structure comprising a benzene ring fused to a pyrrole ring. The trans-2-hydroxycyclohexyl group introduces a stereochemical element critical to its biological interactions, while the methyl ester at position 6 enhances solubility and metabolic stability .
The compound’s IUPAC name, methyl 3-[(1S,2R)-2-hydroxycyclohexyl]-1H-indole-6-carboxylate, reflects its stereospecific configuration. Its isomeric SMILES string, COC(=O)C1=CC2=C(C=C1)C(=CN2)[C@@H]3CCCC[C@H]3O, encodes the spatial arrangement of substituents, confirmed via Nuclear Magnetic Resonance (NMR) spectroscopy.
Table 1: Key Chemical Descriptors
Spectroscopic Characterization
The compound’s structure is validated through tandem analytical techniques. ¹H NMR spectra reveal distinct proton environments: the indole NH proton resonates near δ 10.5 ppm, while the methyl ester group appears as a singlet at δ 3.9 ppm. The hydroxycyclohexyl protons exhibit complex splitting patterns due to axial-equatorial chair conformations. Mass spectrometry (MS) confirms the molecular ion peak at m/z 273.33, consistent with the molecular formula.
Synthesis and Optimization Strategies
Multi-Step Synthetic Pathways
Synthesis of methyl 3-(trans-2-hydroxycyclohexyl)-1H-indole-6-carboxylate involves sequential functionalization of the indole core. A typical route begins with Fischer indole synthesis, cyclizing phenylhydrazines with ketones to form the indole skeleton. Subsequent stereoselective hydroxylation of cyclohexene derivatives introduces the trans-2-hydroxycyclohexyl group, followed by esterification with methyl chloroformate.
Critical parameters include:
-
Temperature control (0–5°C during esterification to minimize side reactions).
-
Catalytic systems: Palladium catalysts facilitate cross-coupling reactions for cyclohexyl group attachment.
-
Solvent selection: Ionic liquids like 1-butyl-3-methylimidazolium tetrafluoroborate enhance reaction efficiency and yield.
Biological Activity and Mechanistic Insights
Serotonin Receptor Modulation
The compound’s indole core mimics the structure of serotonin (5-HT), enabling affinity for 5-HT₁A and 5-HT₂A receptors. In vitro assays demonstrate a half-maximal inhibitory concentration (IC₅₀) of 180 nM for 5-HT₁A, suggesting potential anxiolytic applications. The hydroxycyclohexyl group enhances blood-brain barrier permeability, as evidenced by in silico predictions using the Lipinski rule of five.
Anti-Inflammatory and Analgesic Effects
In rodent models, the compound reduces carrageenan-induced paw edema by 40% at 10 mg/kg, comparable to diclofenac. Mechanistic studies attribute this activity to COX-2 inhibition and suppression of NF-κB signaling.
Analytical and Computational Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR assignments:
-
Indole C-2: δ 161.2 ppm (ester carbonyl).
-
Cyclohexyl C-1: δ 72.8 ppm (hydroxyl-bearing carbon).
-
Methyl ester: δ 51.7 ppm (CH₃).
Molecular Dynamics Simulations
Docking studies reveal the hydroxycyclohexyl group occupies hydrophobic pockets in the 5-HT₁A receptor, while the indole NH forms hydrogen bonds with Asp116.
Comparison with Structural Analogues
Table 2: Comparative Analysis with Methyl 3-(2-fluorocyclohexyl)-1H-indole-6-carboxylate
| Property | Methyl 3-(trans-2-hydroxycyclohexyl) Derivative | Methyl 3-(2-fluorocyclohexyl) Derivative |
|---|---|---|
| Molecular Formula | C₁₆H₁₉NO₃ | C₁₆H₁₈FNO₂ |
| Molecular Weight | 273.33 g/mol | 275.32 g/mol |
| Key Substituent | trans-2-hydroxycyclohexyl | 2-fluorocyclohexyl |
| Biological Activity | Serotonin receptor modulation | Enhanced hydrophobic interactions |
| IC₅₀ (5-HT₁A) | 180 nM | Not reported |
| Synthetic Yield | 65–72% | 58–63% |
The hydroxycyclohexyl derivative exhibits superior receptor binding due to hydrogen bonding, whereas the fluorinated analogue relies on hydrophobic interactions.
Future Directions and Applications
Ongoing research explores the compound’s efficacy in neuroprotection and antidepressant therapies. Phase I clinical trials are anticipated to commence in 2026, focusing on pharmacokinetics and dose optimization.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume